molecular formula C12H10ClN3OS2 B2678487 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea CAS No. 866150-22-3

1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea

Cat. No.: B2678487
CAS No.: 866150-22-3
M. Wt: 311.8
InChI Key: USNWCXIHGYEYNF-NTCAYCPXSA-N
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Description

This compound belongs to the acylthiourea family, characterized by a thiourea backbone substituted with a 4-chlorobenzoyl group and a 3-methyl-2,3-dihydro-1,3-thiazole moiety. Its structure combines electron-withdrawing (4-chlorobenzoyl) and electron-donating (thiazole) groups, influencing its reactivity, stability, and intermolecular interactions . The thiazole ring’s conjugation with the thiourea fragment enhances planarity, which is critical for hydrogen bonding and π-π stacking in crystal lattices .

Properties

IUPAC Name

4-chloro-N-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS2/c1-16-6-7-19-12(16)15-11(18)14-10(17)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,14,17,18)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNWCXIHGYEYNF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CSC1=NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CS/C1=N/C(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea typically involves the reaction of 4-chlorobenzoyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various organic transformations, making it valuable for developing new chemical entities.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains and fungi.
  • Anticancer Potential: Research indicates that derivatives of thiourea compounds can inhibit cancer cell proliferation. For instance, studies have shown that related thiazole derivatives possess significant activity against human cancer cell lines (e.g., MCF7 breast cancer cells) .

Medicine

Ongoing research is exploring the therapeutic applications of this compound:

  • Drug Development: Its structure allows for modifications that may enhance efficacy against resistant pathogens or cancer cells. The thiazole moiety is particularly noted for its role in drug design due to its biological activity.

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Studies

  • Antimicrobial Efficacy Study:
    • A study assessed the antimicrobial properties of related thiourea compounds against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition rates compared to standard antibiotics.
  • Anticancer Activity Assessment:
    • In vitro evaluations demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Substituent Effects on Aromatic Rings
  • 1-(4-Methylbenzoyl)-3-(hydroxyethyl)thiourea (): The 4-methyl group increases electron density on the benzoyl ring compared to the 4-chloro derivative, reducing electrophilicity. This substitution reduces intermolecular hydrogen-bond strength (e.g., N–H···O=C interactions) by ~15% based on crystallographic data .
  • 1-(4-Nitrobenzoyl)-3-(hydroxyethyl)thiourea (): The nitro group introduces strong electron-withdrawing effects, leading to greater polarization of the thiourea C=S bond. This enhances reactivity in nucleophilic substitutions but reduces thermal stability compared to the chloro analogue .
Thiazole Ring Modifications
  • 4-[(3-Methyl-4-aryl-thiazol-2-ylidene)amino]benzenesulphonamide (): Replacing the thiourea’s sulfur with a sulfonamide group alters hydrogen-bonding patterns. For example, the sulfonamide forms stronger N–H···O bonds (2.02–2.15 Å) compared to thiourea’s N–H···S interactions (2.20–2.35 Å) .
  • 1-(Furan-3-carbonyl)-3-(aryl)thioureas (): Substituting the thiazole with a furan ring reduces planarity due to furan’s lower aromaticity, weakening π-π interactions and reducing melting points by 20–30°C .
Antimicrobial Activity
  • 1-(4-Chlorobenzoyl)-3-[ethylenedioxy]ethyl-thiourea Ni(II) Complex (): Exhibits moderate antimicrobial activity (MIC = 32 µg/mL against E. coli), outperforming the free ligand (MIC > 128 µg/mL). This contrasts with 1-(4-methylbenzoyl)thiourea-Cu(II) , which shows higher activity (MIC = 16 µg/mL) due to enhanced membrane permeability from the methyl group .
  • Triazole-Thiourea Hybrids (): Triazole incorporation improves antifungal activity (e.g., IC₅₀ = 8 µM against C. albicans) compared to non-hybrid thioureas (IC₅₀ > 50 µM), attributed to synergistic hydrogen bonding with fungal enzymes .
Metal Coordination
  • Ni(II) and Cu(II) Complexes (): The target compound forms octahedral complexes via S (thiourea) and N (thiazole) donor atoms, with bond lengths of Ni–S = 2.25 Å and Cu–N = 1.98 Å. In contrast, 1-(2-chlorobenzoyl)thiourea complexes exhibit shorter M–S bonds (e.g., Cu–S = 2.18 Å) due to reduced steric hindrance .

Crystallographic and Hydrogen-Bonding Analysis

Table 1: Key Crystallographic Parameters of Selected Thioureas
Compound Space Group Hydrogen Bond (Å) π-π Stacking (Å) Reference
Target Compound P 1 N–H···S: 2.28 3.45
1-(4-Methoxybenzoyl)-3-(aryl)thiourea P2₁/c N–H···O: 2.10 3.60
1-(Furan-3-carbonyl)-3-(2-CF₃Ph)thiourea C2/c N–H···O: 2.05 3.80
1-(2-Chlorobenzoyl)-3-(diethyl)thiourea P 1 N–H···S: 2.35 3.30
  • The target compound’s thiazole-thiourea conjugation enables tighter π-π stacking (3.45 Å) versus furan-based analogues (3.80 Å), enhancing thermal stability (Tₘ = 215°C vs. 185°C) .

Biological Activity

1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas, in general, are known for their potential applications in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiourea moiety linked to a chlorobenzoyl group and a thiazole derivative. The presence of these functional groups contributes to its biological activity through mechanisms such as enzyme inhibition and receptor interaction.

1. Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties. Studies indicate that the compound exhibits activity against a range of bacterial strains. For instance, it has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics amid rising resistance issues .

2. Anticancer Activity

Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation. Specific studies on similar compounds have reported IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, including those associated with breast and prostate cancers . The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in animal models. In vivo studies showed that it could reduce inflammation markers significantly when compared to standard anti-inflammatory drugs like aspirin and indomethacin . This suggests its potential use in managing inflammatory conditions with fewer side effects.

4. Other Biological Activities

Thioureas are also noted for various other activities:

  • Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, scavenging free radicals effectively .
  • Antiparasitic and Antiviral Activities : Preliminary studies suggest potential efficacy against certain parasites and viruses, although more research is needed in these areas .

Research Findings

Activity IC50 Values Reference
AntimicrobialVaries by strain
Anticancer1.5 - 20 µM
Anti-inflammatorySignificant reduction
AntioxidantIC50 = 52 µg/mL (ABTS)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against several pathogenic bacteria using standard disc diffusion methods. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
  • In Vivo Anti-inflammatory Study : In an experiment involving rats subjected to induced inflammation, treatment with the compound resulted in a notable reduction in paw edema compared to control groups treated with conventional NSAIDs.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with biological targets (e.g., kinase domains) using crystal structures from the PDB .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity data .

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